molecular formula C22H19F2N3O3S B2829880 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide CAS No. 899941-14-1

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2829880
CAS No.: 899941-14-1
M. Wt: 443.47
InChI Key: UCJPYLQDRFVGSA-UHFFFAOYSA-N
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Description

This synthetic compound features a tricyclic core fused with an 8-oxa-3,5-diazatricyclo system, a butyl side chain, and a sulfanyl-acetamide moiety linked to a 3,4-difluorophenyl group.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O3S/c1-2-3-10-27-21(29)20-19(14-6-4-5-7-17(14)30-20)26-22(27)31-12-18(28)25-13-8-9-15(23)16(24)11-13/h4-9,11H,2-3,10,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJPYLQDRFVGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various aldehydes, ketones, and amines, along with catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Tricyclic Sulfur-Containing Derivatives :
Compounds with tricyclic scaffolds and sulfur linkages, such as salternamide E (a marine-derived metabolite), share structural motifs that enhance membrane permeability and redox modulation. However, the target compound’s fluorinated phenyl group may improve selectivity for mammalian targets compared to natural products .

Acetamide Derivatives :
Plant-derived acetamides (e.g., C. gigantea extracts) often exhibit insecticidal or antifungal properties but lack the tricyclic complexity of the target compound. The addition of a difluorophenyl group in the synthetic molecule likely reduces off-target effects in mammalian systems, a limitation observed in natural acetamides .

Bioactivity Profiles

However, its tricyclic core may confer unique lipid peroxidation kinetics, differing from natural FINs (e.g., artemisinin derivatives) that lack fluorinated substituents .

Anticancer Agents :
Compared to essential oil components (e.g., terpenes), the target compound’s rigid tricyclic structure and fluorinated aromatic system could enhance DNA intercalation or topoisomerase inhibition, mechanisms less common in volatile natural products .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Key Features Bioactivity Selectivity Considerations Source/Reference
Target Compound Tricyclic, fluorinated phenyl, sulfanyl Hypothetical enzyme inhibition High (fluorine-enhanced affinity) Synthetic design
Marine Tricyclics (e.g., salternamide E) Oxa-diaza core, non-fluorinated Antimicrobial, redox modulation Moderate (broad-spectrum) Marine actinomycetes
Plant Acetamides Simple acetamide, terpene blends Insecticidal, antifungal Low (non-specific toxicity) Plant extracts
Synthetic FINs Sulfur-based, rigid backbones Ferroptosis induction Moderate to high Pharmacological studies

Table 2: Methodological Insights for Comparison

Approach Application to Target Compound Relevance to Similar Compounds
LC/MS Profiling Purity assessment, metabolite tracking Used for marine/plant compound discovery
Ferroptosis Assays Evaluate lipid peroxidation potential Benchmark against erastin analogs
Insecticidal Bioassays Not directly applicable Basis for plant-derived acetamides

Research Findings and Implications

  • Synthesis Challenges : The compound’s tricyclic system and fluorinated groups likely require multi-step organic synthesis, contrasting with single-step extraction methods for plant acetamides .
  • Therapeutic Potential: Its fluorinated aromatic system may reduce hepatic clearance compared to non-fluorinated tricyclics, extending half-life in vivo .
  • Ecotoxicity : Unlike broad-spectrum plant extracts, the compound’s selectivity could minimize ecological impact, a critical advantage in drug development .

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